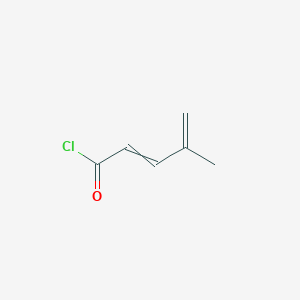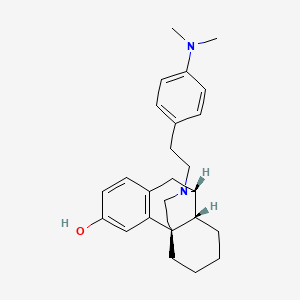
3-Methoxy-2-methyl-4H-pyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-4H-pyran-4-thione is a heterocyclic compound that belongs to the class of pyran derivatives It is characterized by the presence of a sulfur atom in the pyran ring, which distinguishes it from its oxygen-containing analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4H-pyran-4-thione can be synthesized through several methods. One common approach involves the reaction of formamide with methanol in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-4H-pyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-methyl-4H-pyran-4-one: An oxygen analog with similar structural features but different chemical properties.
3-Hydroxy-2-methyl-4H-pyran-4-one:
4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-:
Uniqueness
3-Methoxy-2-methyl-4H-pyran-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing counterparts .
Propriétés
Numéro CAS |
65923-43-5 |
|---|---|
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
3-methoxy-2-methylpyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-5-7(8-2)6(10)3-4-9-5/h3-4H,1-2H3 |
Clé InChI |
CYLWUXIXRTZDHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)C=CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


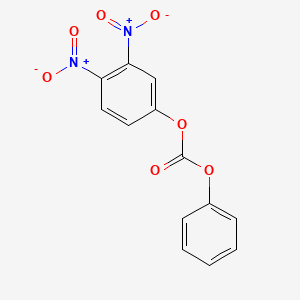

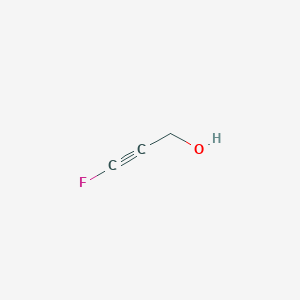
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
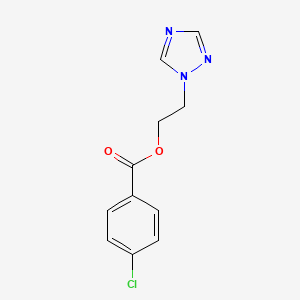
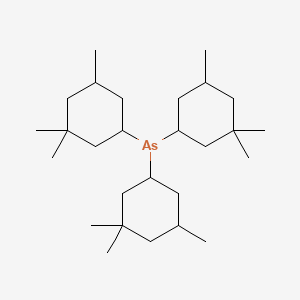
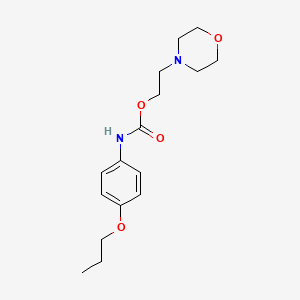
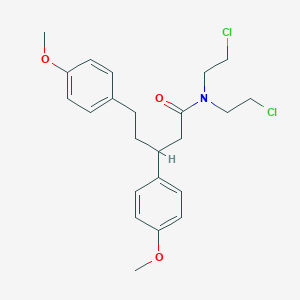
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
